1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene
Overview
Description
1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene is an organic compound with the molecular formula C35H26. It is characterized by a cyclopentadiene ring substituted with five phenyl groups. This compound is known for its stability and unique structural properties, making it a valuable reactant in organic synthesis and material science .
Mechanism of Action
Target of Action
The primary target of Pentaphenylcyclopentadiene (PPCP) is in the field of optoelectronics. It has been used as a dopant for poly (3-alkylthiophene) diodes . The role of PPCP in this context is to enhance the electroluminescence efficiency of these diodes .
Mode of Action
PPCP interacts with its targets by absorbing excitation light and propagating the photoluminescence (PL) emission . This interaction results in enhanced electroluminescence efficiency when PPCP is used as a dopant in poly (3-alkylthiophene) diodes .
Biochemical Pathways
Its role in enhancing electroluminescence efficiency suggests that it may influence pathways related to light absorption and emission .
Pharmacokinetics
It’s known that ppcp is soluble in pyridine , which could potentially impact its bioavailability.
Result of Action
The result of PPCP’s action is the enhancement of electroluminescence efficiency in poly (3-alkylthiophene) diodes . Additionally, PPCP has been used in the preparation of monodisperse and highly fluorescent silica nanoparticles .
Action Environment
The action, efficacy, and stability of PPCP can be influenced by environmental factors. For instance, the optical properties of PPCP, such as its ability to absorb excitation light and propagate PL emission, may be affected by the light conditions in its environment . .
Biochemical Analysis
Biochemical Properties
1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It has been used as a dopant in poly(3-alkylthiophene) diodes to enhance their electroluminescence efficiency . Additionally, it has been utilized in the preparation of monodisperse and highly fluorescent silica nanoparticles . The compound interacts with enzymes and proteins, influencing their activity and stability. For instance, it can bind to specific sites on enzymes, altering their conformation and affecting their catalytic activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the photoluminescence properties of cells, making it useful in imaging and diagnostic applications . Furthermore, it can impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, influencing their structure and function. The compound has been found to enhance the electroluminescence efficiency of poly(3-alkylthiophene) diodes by interacting with the polymer matrix . Additionally, it can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity and gene expression.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. The compound is stable under standard laboratory conditions, but its degradation products can influence cellular processes over time . In vitro and in vivo studies have shown that the compound can maintain its activity for extended periods, making it suitable for long-term applications in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and metabolic activity. At high doses, it may exhibit toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, indicating that the compound’s impact on cellular processes is dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in energy production and biosynthesis, thereby affecting overall cellular metabolism . Its interactions with metabolic pathways make it a valuable tool for studying cellular processes and metabolic regulation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can localize to specific cellular compartments, influencing its accumulation and activity
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound can be directed to particular compartments or organelles through targeting signals and post-translational modifications . Its localization within cells can influence its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene can be synthesized through the reaction of diphenylacetylene with phenylacetylene in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions in a solvent such as toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The key to industrial production lies in optimizing reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene undergoes various types of chemical reactions, including:
Cycloaddition Reactions: It acts as a dienophile in Diels-Alder reactions, forming new carbon-carbon bonds.
Substitution Reactions: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Cycloaddition Reactions: Typically involve dienes and are conducted under thermal or catalytic conditions.
Substitution Reactions: Common reagents include halogens and nitrating agents, with reactions often carried out in the presence of a Lewis acid catalyst.
Major Products Formed
Cycloaddition Reactions: Result in the formation of fused ring systems.
Substitution Reactions:
Scientific Research Applications
1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene has several scientific research applications:
Material Science: Used as a dopant in poly(3-alkylthiophene) diodes to enhance electroluminescence efficiency.
Nanotechnology: Employed in the preparation of monodisperse and highly fluorescent silica nanoparticles.
Organic Synthesis: Functions as a reactant in the formation of cyclopentadienyl metal complexes.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetraphenyl-1,3-cyclopentadiene: Similar in structure but lacks one phenyl group.
1,2,3,4,5-Pentamethyl-1,3-cyclopentadiene: Substituted with methyl groups instead of phenyl groups.
Uniqueness
1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene is unique due to its high degree of phenyl substitution, which imparts distinct electronic and steric properties. These properties enhance its stability and reactivity, making it a valuable compound in various chemical applications .
Properties
IUPAC Name |
(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H26/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28/h1-25,31H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLVWOUNCXBPJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348319 | |
Record name | 1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2519-10-0 | |
Record name | 1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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